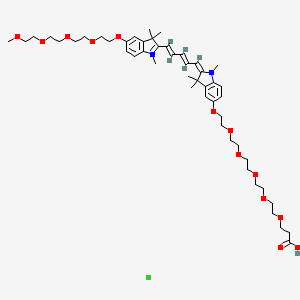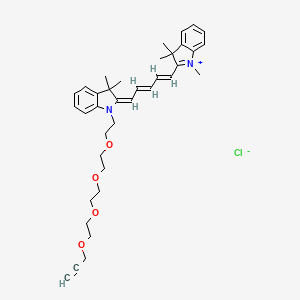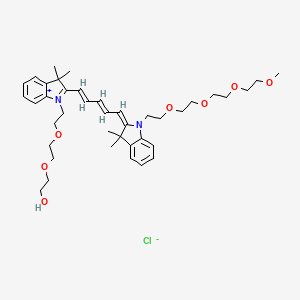![molecular formula C24H24FN3O4 B1193380 1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1193380.png)
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NTRC-739 is a nonpeptide selective ligand for NTS2.
Aplicaciones Científicas De Investigación
Neurotensin Receptor Type 2 Compound
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid, identified as NTRC-739, has been studied for its selectivity for Neurotensin Receptor Type 2 (NTS2). NTS2 receptors are implicated in the modulation of pain, and compounds targeting them have potential therapeutic applications in relieving pain associated with peripheral neuropathies. This compound was discovered through the examination of analogues of SR48692, indicating its significance in neuropharmacology research (Thomas et al., 2014).
Antimicrobial Activity
Studies have also been conducted on the antimicrobial properties of derivatives of pyrazole-4-carboxaldehyde, which is structurally related to the compound . These studies involve synthesizing novel Schiff bases and testing their antimicrobial activity, demonstrating the compound's relevance in the field of antimicrobial research (Puthran et al., 2019).
Radiolabeling and Biological Properties
The compound has been utilized in the development of fluorine-18-labeled derivatives for medical imaging. These derivatives, used in positron emission tomography (PET), are important for studying various biological processes and receptor distributions in vivo (Lang et al., 1999).
Synthesis and Chemical Analysis
Extensive research has been conducted on the synthesis of various derivatives of the compound and their chemical characterization. This includes studies on crystal structures, synthesis mechanisms, and the exploration of new reaction pathways, which contribute significantly to the field of organic chemistry and drug design (Fun et al., 2011).
Cytotoxicity and Cancer Research
Some derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research is crucial in the search for new anticancer agents and understanding the molecular basis of cancer cell proliferation (Hassan et al., 2014).
Propiedades
Nombre del producto |
1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid |
|---|---|
Fórmula molecular |
C24H24FN3O4 |
Peso molecular |
437.47 |
Nombre IUPAC |
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid |
InChI |
InChI=1S/C24H24FN3O4/c1-32-21-8-4-3-7-18(21)20-15-19(27-28(20)17-11-9-16(25)10-12-17)22(29)26-24(23(30)31)13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,26,29)(H,30,31) |
Clave InChI |
FNMJXTBTWXLVJG-UHFFFAOYSA-N |
SMILES |
O=C(C1(NC(C2=NN(C3=CC=C(F)C=C3)C(C4=CC=CC=C4OC)=C2)=O)CCCCC1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NTRC739; NTRC 739; NTRC-739 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)





